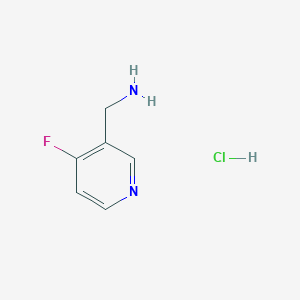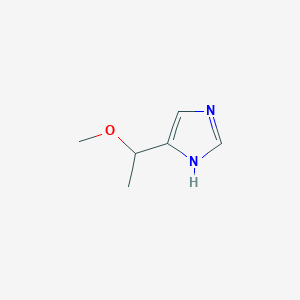
10-OH-NBP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hydroxy-3-n-butylphthalide (10-OH-NBP) is a hydroxylated metabolite of 3-n-butylphthalide (NBP), a compound known for its neuroprotective effects. NBP is primarily used in the treatment of cerebral ischemia and has been approved for marketing in China since 2004 . The hydroxylated metabolites, including this compound, play a significant role in the pharmacokinetics and pharmacodynamics of NBP .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-OH-NBP involves the hydroxylation of 3-n-butylphthalide. This can be achieved through various chemical reactions, including catalytic oxidation. The specific reaction conditions, such as temperature, pressure, and choice of catalyst, can significantly influence the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield while minimizing the use of hazardous solvents and reagents. The use of green chemistry principles, such as solvent substitution and recycling, is becoming increasingly important in the industrial production of such compounds .
化学反应分析
Types of Reactions
10-OH-NBP undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different pharmacological properties and may be used in different therapeutic applications .
科学研究应用
10-OH-NBP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of hydroxylation and other chemical reactions.
Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Investigated for its neuroprotective effects and potential use in the treatment of cerebral ischemia and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 10-OH-NBP involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and exert neuroprotective effects by:
Anti-inflammation: Reducing the inflammatory response in the brain.
Antioxidation: Scavenging free radicals and reducing oxidative stress.
Anti-apoptosis: Inhibiting cell death pathways.
Microcirculation Protection: Improving blood flow in the brain
相似化合物的比较
Similar Compounds
Similar compounds to 10-OH-NBP include other hydroxylated metabolites of NBP, such as 3-hydroxy-3-n-butylphthalide (3-OH-NBP) and 10-carboxy-3-n-butylphthalide (10-CO-NBP) .
Uniqueness
This compound is unique in its ability to cross the blood-brain barrier and its specific pharmacokinetic properties. Compared to other hydroxylated metabolites, this compound has a higher brain exposure and different protein binding characteristics, making it particularly effective in neuroprotective applications .
属性
IUPAC Name |
3-(3-hydroxybutyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXPQRBGFXGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2=CC=CC=C2C(=O)O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162050-43-3 |
Source


|
| Record name | 1(3H)-Isobenzofuranone, 3-(3-hydroxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-ISOBENZOFURANONE, 3-(3-HYDROXYBUTYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZG40L5A88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8268515.png)
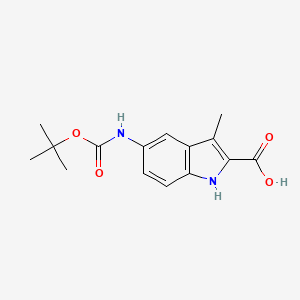
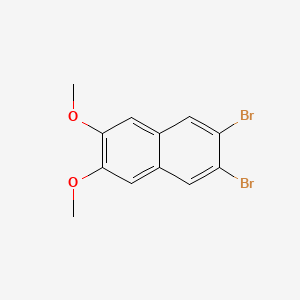
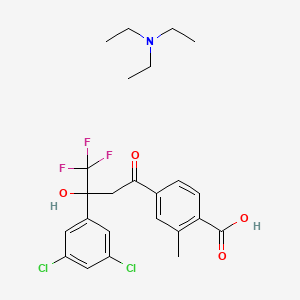
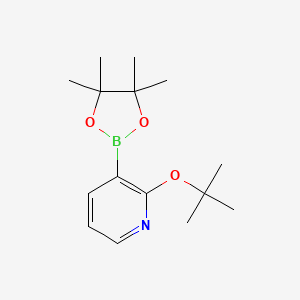
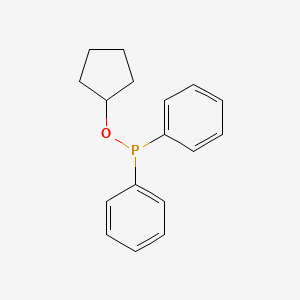
![tert-Butyl (1S,3R,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8268567.png)
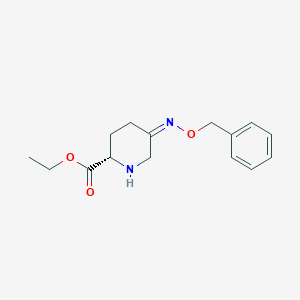
![2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one](/img/structure/B8268574.png)
![Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate](/img/structure/B8268577.png)
![Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate](/img/structure/B8268585.png)
